1,1,1,2,2-Pentafluoro-4-iodobutane
Overview
Description
1,1,1,2,2-Pentafluoro-4-iodobutane is a halogenated organic compound with the molecular formula C4H4F5I. It is characterized by the presence of five fluorine atoms and one iodine atom attached to a butane backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,1,1,2,2-Pentafluoro-4-iodobutane is a reactant used in the synthesis of fluorous imidazolium chloride ionic liquids . These ionic liquids have the ability to dissolve cellulose , which is a complex carbohydrate and a primary component of plant cell walls.
Mode of Action
It is known to be involved in the synthesis of fluorous imidazolium chloride ionic liquids . These ionic liquids interact with cellulose, breaking down its complex structure and rendering it soluble.
Result of Action
The primary result of the action of this compound is the production of fluorous imidazolium chloride ionic liquids . These ionic liquids have the unique property of being able to dissolve cellulose, which could have significant implications in industries such as biofuel production, where cellulose breakdown is a critical step.
Preparation Methods
1,1,1,2,2-Pentafluoro-4-iodobutane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene with iodopentafluoroethane. The reaction conditions typically include the use of a catalyst and controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield.
Chemical Reactions Analysis
1,1,1,2,2-Pentafluoro-4-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different fluorinated butane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated butane derivatives with different functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2-Pentafluoro-4-iodobutane has several scientific research applications:
Biology and Medicine: Its unique properties make it useful in the development of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
1,1,1,2,2-Pentafluoro-4-iodobutane can be compared with other similar compounds, such as:
- 1,1,1,2,2-Pentafluoro-3-iodopropane
- 1,1,1,2,2-Pentafluoro-5-iodopentane
- 1,1,1,2,2-Pentafluoro-6-iodohexane
These compounds share similar fluorination patterns but differ in the length of their carbon chains and the position of the iodine atom. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-4-iodobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXVPFPTMXFUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068250 | |
Record name | 2:2 Fluorotelomer iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40723-80-6, 68390-32-9 | |
Record name | 1,1,1,2,2-Pentafluoro-4-iodobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40723-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2-Pentafluoro-4-iodobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040723806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkyl iodides, C4-18, gamma-omega-perfluoro | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1,1,2,2-pentafluoro-4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2:2 Fluorotelomer iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2-pentafluoro-4-iodobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,2,2-PENTAFLUORO-4-IODOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0N2JQF4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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